2-(Benzenesulfonyl)-5-(4-bromophenyl)-5-oxopentanamide
Description
Properties
IUPAC Name |
2-(benzenesulfonyl)-5-(4-bromophenyl)-5-oxopentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4S/c18-13-8-6-12(7-9-13)15(20)10-11-16(17(19)21)24(22,23)14-4-2-1-3-5-14/h1-9,16H,10-11H2,(H2,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OODMAZKUKVWGSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(CCC(=O)C2=CC=C(C=C2)Br)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)-5-(4-bromophenyl)-5-oxopentanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzenesulfonyl Intermediate: The benzenesulfonyl chloride is reacted with an appropriate amine to form the benzenesulfonyl intermediate.
Bromination: The intermediate is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromophenyl group.
Amidation: The final step involves the reaction of the brominated intermediate with an amide source under suitable conditions to form the desired oxopentanamide.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Benzenesulfonyl)-5-(4-bromophenyl)-5-oxopentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzenesulfonyl)-5-(4-bromophenyl)-5-oxopentanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(Benzenesulfonyl)-5-(4-bromophenyl)-5-oxopentanamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The bromophenyl group may enhance binding affinity through hydrophobic interactions, while the oxopentanamide moiety can participate in hydrogen bonding with target molecules.
Comparison with Similar Compounds
Key Observations :
- Bioactivity : The hydrazine-substituted analog (from ) may exhibit enhanced binding to biological targets due to its hydrazine moiety, a feature absent in the target compound .
- Solubility: The carboxylic acid in 5-(4-fluorophenyl)-5-oxopentanoic acid improves aqueous solubility relative to the amide-terminated target compound .
Implications :
- Bromophenyl-containing compounds generally exhibit moderate to high synthetic yields (~75–82%), suggesting feasible scalability for the target compound if analogous routes are employed .
- Bulky substituents (e.g., benzenesulfonyl) may require optimized coupling conditions to maintain yield efficiency.
Comparison :
Biological Activity
2-(Benzenesulfonyl)-5-(4-bromophenyl)-5-oxopentanamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of molecules that exhibit various pharmacological effects, making it a candidate for further research in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H16BrNO4S
- Molar Mass : 404.28 g/mol
- IUPAC Name : this compound
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its interaction with different biological targets and pathways.
The proposed mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions and disease progression.
- Receptor Modulation : It can interact with various receptors, leading to altered signaling pathways within cells.
- Gene Expression Regulation : The compound may influence gene expression related to inflammation, cancer, or other pathological conditions.
Research Findings
Several studies have reported on the biological activity of this compound:
- Anticancer Activity : Research indicates that this compound demonstrates significant cytotoxic effects against various cancer cell lines. It appears to induce apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent .
- Anti-inflammatory Properties : Preliminary studies have shown that this compound can reduce pro-inflammatory cytokine levels in vitro, indicating its possible application in treating inflammatory diseases .
- Neuroprotective Effects : Some investigations suggest that it may provide neuroprotection in models of neurodegenerative diseases, possibly by mitigating oxidative stress and inflammation .
Case Studies
Several case studies have highlighted the efficacy and safety profile of this compound:
- Study on Cancer Cell Lines : A study conducted on human breast cancer cell lines demonstrated that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective potency .
- Inflammation Model : In a murine model of inflammation, administration of this compound resulted in a significant reduction of paw edema compared to control groups, supporting its anti-inflammatory potential .
Data Table
Here’s a summary table of the biological activities reported for this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
